ML372
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Overview
Description
ML372 is a potent and selective SMN Modulator (EC50 = 12 nM, 325% increase inSMN2). ML372 Increases SMN Protein Abundance, Body Weight, Lifespan, and Rescues Motor Function in SMNΔ7 SMA Mice. possessed a more stable half-life in mouse liver microsomes (T1/2 > 60 min) and high permeability in Caco-2 cells (Papp A to B = 33.8 × 10−6 cms−1 and Papp B to A = 44.1 × 10−6 cms−1) with an efflux ratio close to unity (i.e., 1.3). ML372 shows good potency, pharmacokinetics, tolerance, and CNS penetration that are able to increase levels of SMN protein in several model cell lines. Spinal muscular atrophy (SMA) is an autosomal recessive neurodegenerative disease and the most common inherited cause of infant mortality. SMA, with a carrier frequency of ∼1:40, affects ∼ 1:8,000 births.
Scientific Research Applications
NIH Molecular Libraries Initiative
The Molecular Libraries Initiative (MLI) aims to use small molecules to explore gene, cell, and organism function in health and disease. This initiative involves the Molecular Libraries Screening Centers Network, cheminformatics initiatives including PubChem, and technology development in areas like chemical diversity and screening instrumentation (Austin et al., 2004).
Machine Learning in the Physical Sciences
Machine learning has been integrated into various domains of physics, including particle physics, quantum computing, and material physics. It's used for tasks like data processing and understanding methods in ML through the lens of statistical physics (Carleo et al., 2019).
Mixed-Model Association Methods in Genetics
Mixed linear models (MLMA) are crucial for genetic association studies, helping to prevent false positive associations and increase power in studies without sample structure (Yang et al., 2014).
Applications of Machine Learning in Metal-Organic Frameworks
This review discusses how machine learning can be utilized in the research and development of metal–organic frameworks (MOFs), including predicting material properties and designing new MOF structures (Chong et al., 2020).
Machine Learning in Health-Related Applications in Developing Countries
A scoping review aims to identify ML applications in low/middle-income countries that support clinical medicine and public health (Carrillo-Larco et al., 2020).
Machine Learning in Cancer Research
ML techniques, such as ANNs, BNs, SVMs, and DTs, have been applied in cancer research for predictive modeling, aiding in the understanding of cancer progression and treatment (Kourou et al., 2014).
Machine Learning in Seismology
Machine learning in seismology involves applications like earthquake detection, early warning, ground-motion prediction, and seismic tomography, combining data-driven ML with traditional physical modeling (Kong et al., 2018).
Overview of Machine Learning in Neurosurgical Care
This systematic review explores ML's potential in neurosurgical care, including surgical treatment assistance and outcome prediction in various neurosurgical conditions (Senders et al., 2017).
properties
CAS RN |
1331745-61-9 |
---|---|
Product Name |
ML372 |
Molecular Formula |
C18H20N2O4S |
Molecular Weight |
360.428 |
IUPAC Name |
1-(5-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)thiazol-2-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C18H20N2O4S/c21-17(22)12-4-6-20(7-5-12)18-19-11-16(25-18)13-2-3-14-15(10-13)24-9-1-8-23-14/h2-3,10-12H,1,4-9H2,(H,21,22) |
InChI Key |
HAVNRFQWAXTDTI-UHFFFAOYSA-N |
SMILES |
O=C(O)C(CC1)CCN1C2=NC=C(S2)C3=CC(OCCCO4)=C4C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ML372; ML-372; ML 372. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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